Cas no 2172186-47-7 (3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-methylpropanoic acid)

2172186-47-7 structure
Productnaam:3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-methylpropanoic acid
3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-methylpropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-methylpropanoic acid
- 3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid
- 2172186-47-7
- EN300-1510682
-
- Inchi: 1S/C28H28N2O5/c1-18(27(32)33)16-29-26(31)14-13-19-7-6-8-20(15-19)30-28(34)35-17-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChI-sleutel: HFEONZIASSEYGD-UHFFFAOYSA-N
- LACHT: O(C(NC1=CC=CC(=C1)CCC(NCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 472.19982200g/mol
- Monoisotopische massa: 472.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 721
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 105Ų
3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-methylpropanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1510682-100mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1510682-500mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1510682-2500mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1510682-50mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1510682-5000mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1510682-250mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1510682-1000mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1510682-10000mg |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1510682-1.0g |
3-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-methylpropanoic acid |
2172186-47-7 | 1g |
$0.0 | 2023-06-05 |
3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-methylpropanoic acid Gerelateerde literatuur
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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